(1-氨基-4-苯基吡咯烷-3-基)甲醇

描述

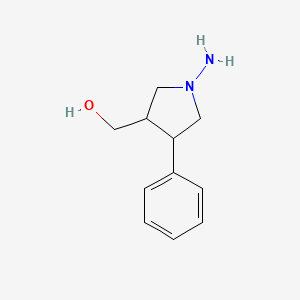

(1-Amino-4-phenylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-Amino-4-phenylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Amino-4-phenylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现与开发

吡咯烷环是许多生物活性化合物中常见的结构单元,由于其非平面性和能够采用多种构象,有利于与不同的生物靶点结合。 “(1-氨基-4-苯基吡咯烷-3-基)甲醇”中氨基和苯基的存在对分子的立体化学有重大贡献,影响其与对映选择性蛋白质的相互作用 。这使得它成为开发具有选择性生物学特征的新药的宝贵候选药物。

合成化学

在合成化学中,该化合物可以用作构建更复杂分子的结构单元。 其官能团可以进行多种化学反应,例如烷基化、酰化以及与其他药效基团的缀合,从而扩展了潜在药物化合物的多样性 .

绿色化学

包括“(1-氨基-4-苯基吡咯烷-3-基)甲醇”在内的吡咯烷衍生物的合成可以通过微波辅助有机合成 (MAOS) 来增强。 这种方法提高了合成效率,并通过减少反应时间和潜在的有害副产物,支持绿色化学的原则 .

生物活性

(1-Amino-4-phenylpyrrolidin-3-yl)methanol, also known as 4-phenylpyrrolidin-3-ylmethanol, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and cognitive enhancement. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol

The synthesis of (1-Amino-4-phenylpyrrolidin-3-yl)methanol typically involves multi-step organic reactions. One common method includes the reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the desired amine product .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of (1-Amino-4-phenylpyrrolidin-3-yl)methanol. In a study involving ischemic brain injury models, this compound demonstrated significant improvements in neurological deficits and cognitive functions. The compound was shown to enhance exploratory behavior and reduce anxiety levels in animal models .

Table 1: Summary of Neuroprotective Effects

The proposed mechanism by which (1-Amino-4-phenylpyrrolidin-3-yl)methanol exerts its effects involves modulation of neurotransmitter systems, particularly through interactions with AMPA receptors. Molecular docking studies suggest that it may enhance synaptic plasticity and cognitive functions by facilitating neurotransmission .

Case Studies

Case Study 1: Cognitive Function Improvement

In a controlled study, researchers administered (1-Amino-4-phenylpyrrolidin-3-yl)methanol to rats subjected to middle cerebral artery occlusion (MCAO), a model for stroke. The results indicated that treatment with the compound significantly improved motor function and cognitive recovery compared to control groups receiving saline or standard treatments like piracetam .

Case Study 2: In Vitro Neuroprotection

In vitro experiments using newborn rat cortical neuron cultures exposed to glutamate showed that (1-Amino-4-phenylpyrrolidin-3-yl)methanol effectively reduced cell death and preserved neuronal integrity. The protective effect was attributed to its ability to modulate excitotoxic pathways .

属性

IUPAC Name |

(1-amino-4-phenylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-13-6-10(8-14)11(7-13)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWWODPUOMAIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1N)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。